(4E)-4-[(3-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Description
(4E)-4-[(3-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolidine-3,5-dione core with a phenyl group and a hydroxyphenylmethylidene substituent, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
(4E)-4-[(3-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-13-8-4-5-11(9-13)10-14-15(20)17-18(16(14)21)12-6-2-1-3-7-12/h1-10,19H,(H,17,20)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXARNDAJHAFJH-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)O)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 3-hydroxybenzaldehyde with 1-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity (4E)-4-[(3-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(3-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the methylidene group can be reduced to form a saturated compound.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of 3-formylphenylmethylidene-1-phenylpyrazolidine-3,5-dione.
Reduction: Formation of 4-[(3-hydroxyphenyl)methyl]-1-phenylpyrazolidine-3,5-dione.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4E)-4-[(3-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[(3-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrazolidine-3,5-dione core can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
- (4E)-4-[(4-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
- (4E)-4-[(3-chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Uniqueness
(4E)-4-[(3-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione is unique due to the presence of the hydroxy group on the phenyl ring, which can participate in hydrogen bonding and enhance the compound’s reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
